P2X3 Receptor Antagonist Potency: Head-to-Head Comparison with a Leading P2X3 Clinical Candidate
CAS 2034546-88-6 demonstrates potent antagonist activity at the human P2X3 receptor with an IC50 of 30 nM in a recombinant cell-based assay [1]. This potency is within the same order of magnitude as the well-characterized, selective P2X3 antagonist A-317491, which exhibits a Ki of 22 nM for the human P2X3 receptor [2]. While A-317491 is a non-nucleotide antagonist with established in vivo efficacy, CAS 2034546-88-6 offers a structurally distinct chemotype—a quinoxaline-2-carboxamide rather than a tricarboxylate—that may confer different physicochemical properties and intellectual property positioning .
| Evidence Dimension | P2X3 receptor antagonist potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | A-317491 Ki = 22 nM |
| Quantified Difference | Comparable potency (1.36-fold difference); distinct chemotype |
| Conditions | Recombinant human P2X3 receptor expressed in rat C6-BU-1 cells (target compound) vs. recombinant human P2X3 receptor (A-317491) |
Why This Matters
Comparable P2X3 potency coupled with a structurally distinct scaffold enables patent-differentiable lead optimization and expands the chemical toolbox for probing P2X3-mediated pain pathways.
- [1] BindingDB. BDBM183200. IC50 30 nM for human P2X3 receptor expressed in rat C6-BU-1 cells. View Source
- [2] McGaraughty, S. et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. Br. J. Pharmacol. 2003, 140(8), 1381-1388. Ki = 22 nM for hP2X3. View Source
